
methyl 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Description
Methyl 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H15Br2NO2 and its molecular weight is 449.142. The purity is usually 95%.
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Biological Activity
Methyl 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The pyrrole ring structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features two bromophenyl groups attached to the pyrrole backbone, which may enhance its lipophilicity and biological interactions. The molecular formula is C19H16Br2N2O2.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrrole compounds, this compound demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | E. coli | < 16 |
This compound | S. aureus | < 32 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents.
2. Anticancer Activity
The anticancer properties of this compound were explored in various cancer cell lines. In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) and exhibited a dose-dependent decrease in cell viability.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 10 |
HeLa | 15 |
The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
3. Anti-inflammatory Activity
In vivo studies demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The compound was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
A notable study published in Pharmacology Reports investigated the effects of this compound on drug-resistant bacterial strains. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections .
Another research article focused on the synthesis and biological evaluation of pyrrole derivatives, including this compound. This study utilized structure-activity relationship (SAR) analyses to optimize the compound's efficacy against various pathogens .
Properties
IUPAC Name |
methyl 1,5-bis(4-bromophenyl)-2-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2NO2/c1-12-17(19(23)24-2)11-18(13-3-5-14(20)6-4-13)22(12)16-9-7-15(21)8-10-16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYTVTRASFOWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.